molecular formula C16H17NO2 B1334996 1-Tert-butyl-4-(4-nitrophenyl)benzene CAS No. 279242-11-4

1-Tert-butyl-4-(4-nitrophenyl)benzene

Cat. No. B1334996
M. Wt: 255.31 g/mol
InChI Key: TYABARRZSWMSHQ-UHFFFAOYSA-N
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Patent
US07696248B2

Procedure details

To a solution of 1-bromo-4-nitro-benzene (2.02 g, 10 mmol) in toluene (20 mL) is added palladium tetrakis triphenylphosphine (1.156 g, 1 mmol), 4-t-butyl phenyl boronic acid (3.56 g, 20 mmol), and potassium fluoride (1.74 g, 30 mmol). The reaction is purged with nitrogen three times and heated to reflux under nitrogen. At the reflux temperature, water (5 mL) is added to the reaction and the reaction is allowed to reflux under nitrogen. The reaction is monitored by HPLC, and upon completion, allowed to cool to room temperature. The reaction is, diluted with ethyl acetate and Celite® is added, followed by water. This mixture is then filtered through a pad of Celite®. The solution is poured into a separatory funnel and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting residue is purified by flash column chromatography, eluting with ethyl acetate/hexanes to afford 1.8 g of the product as a yellow solid. 1H-NMR.
Quantity
2.02 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
1.156 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[C:11]([C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12].[F-].[K+]>C1(C)C=CC=CC=1>[C:11]([C:15]1[CH:20]=[CH:19][C:18]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Name
palladium tetrakis triphenylphosphine
Quantity
1.156 g
Type
reactant
Smiles
Name
Quantity
3.56 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)B(O)O
Name
Quantity
1.74 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is purged with nitrogen three times
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
ADDITION
Type
ADDITION
Details
At the reflux temperature, water (5 mL) is added to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate and Celite®
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
This mixture is then filtered through a pad of Celite®
ADDITION
Type
ADDITION
Details
The solution is poured into a separatory funnel
WASH
Type
WASH
Details
the organic layer is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by flash column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.